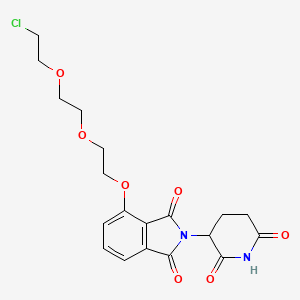![molecular formula C7H13N3O4 B14762317 4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate](/img/structure/B14762317.png)
4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes an amino group, a carboxyl group, and a lactoylamino group.
Preparation Methods
The preparation of 4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate involves several synthetic routes and reaction conditions. One common method involves the addition reaction of anhydrous methanol, a solvent, and malononitrile, followed by a condensation reaction with a deacidification agent and cyanamide . The resulting product undergoes cyclization and methoxylation reactions to yield the final compound . Industrial production methods often involve optimizing these reactions to improve yield and reduce waste.
Chemical Reactions Analysis
4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen chloride gas, Lewis acids, and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxo derivatives, while reduction reactions may produce amino derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it is studied for its role in metabolic pathways and its potential as a biomarker . In medicine, it is investigated for its therapeutic potential in treating various diseases. Industrial applications include its use in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. It acts as a Bronsted base, accepting a hydron from a donor (Bronsted acid), and as a Bronsted acid, donating a hydron to an acceptor (Bronsted base) . These interactions play a crucial role in its biological activity and therapeutic effects.
Comparison with Similar Compounds
4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate can be compared with other similar compounds, such as 2-Amino-4-[(2-hydroxy-1-oxopropyl)amino]butanoic acid . While both compounds share similar structural features, this compound is unique in its specific functional groups and reactivity. Other similar compounds include 2-amino-4-(lactoylamino)butyric acid and (2S)-2-amino-4-[(1,2-dihydroxypropylidene)amino]butanoate .
Properties
IUPAC Name |
4-amino-2-(2-azaniumylpropanoylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUAQNUWXLYFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)N)C(=O)[O-])[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14762293.png)
![[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B14762295.png)
![4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane]](/img/structure/B14762297.png)



![4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14762314.png)

